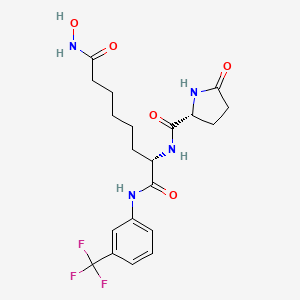
(S)-N8-Hydroxy-2-((R)-5-oxopyrrolidine-2-carboxamido)-N1-(3-(trifluoromethyl)phenyl)octanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-44: is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant potential in preclinical studies due to its high potency and oral bioavailability .
Preparation Methods
The synthesis of PMID29671355-Compound-44 involves a series of complex organic reactions. The preparation method typically includes the formation of the bicyclic macrocyclic structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity . Industrial production methods for this compound are still under development, focusing on optimizing the synthetic route to make it more cost-effective and scalable.
Chemical Reactions Analysis
PMID29671355-Compound-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
PMID29671355-Compound-44 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of bicyclic macrocyclic peptides in various chemical reactions.
Biology: It serves as a tool to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular diseases.
Medicine: The compound is being explored as a potential therapeutic agent for lowering low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.
Mechanism of Action
The mechanism of action of PMID29671355-Compound-44 involves the inhibition of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR). By inhibiting PCSK9, the compound increases the number of LDLR on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream. This mechanism involves several molecular targets and pathways, including the interaction with the catalytic domain of PCSK9 and the modulation of LDLR recycling .
Comparison with Similar Compounds
PMID29671355-Compound-44 is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include:
- PMID29671355-Compound-13
- PMID29671355-Compound-21
- PMID29671355-Compound-23
- PMID29671355-Compound-25
- PMID29671355-Compound-31
- PMID29671355-Compound-36
- PMID29671355-Compound-37
- PMID29671355-Compound-43
- PMID29671355-Compound-56
- PMID29671355-Compound-61
These compounds share similar structural features but differ in their potency, bioavailability, and specific applications.
Properties
Molecular Formula |
C20H25F3N4O5 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S)-N'-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]-N-[3-(trifluoromethyl)phenyl]octanediamide |
InChI |
InChI=1S/C20H25F3N4O5/c21-20(22,23)12-5-4-6-13(11-12)24-18(30)14(7-2-1-3-8-17(29)27-32)26-19(31)15-9-10-16(28)25-15/h4-6,11,14-15,32H,1-3,7-10H2,(H,24,30)(H,25,28)(H,26,31)(H,27,29)/t14-,15+/m0/s1 |
InChI Key |
XVGBJXUAVWXLJX-LSDHHAIUSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCCCCC(=O)NO)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCCCC(=O)NO)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
![3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid](/img/structure/B10835484.png)
![N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide](/img/structure/B10835492.png)

![1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B10835503.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835507.png)
![N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B10835513.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835519.png)
![7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-10,13-dimethyl-17-[(2R)-4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835529.png)
![N'-hydroxy-N-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenyl]octanediamide](/img/structure/B10835542.png)
![[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate](/img/structure/B10835559.png)
